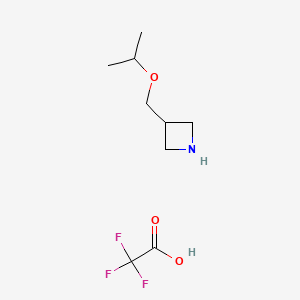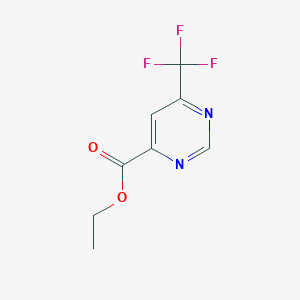![molecular formula C16H14N2O5S B13901742 6-Methyl-7-oxo-1-(P-tolylsulfonyl)pyrrolo[2,3-C]pyridine-2-carboxylic acid](/img/structure/B13901742.png)
6-Methyl-7-oxo-1-(P-tolylsulfonyl)pyrrolo[2,3-C]pyridine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-7-oxo-1-(P-tolylsulfonyl)pyrrolo[2,3-C]pyridine-2-carboxylic acid is a complex organic compound characterized by its unique pyrrolo[2,3-C]pyridine core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-7-oxo-1-(P-tolylsulfonyl)pyrrolo[2,3-C]pyridine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-C]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Methyl and Oxo Groups: These functional groups are introduced through selective oxidation and methylation reactions.
Attachment of the P-tolylsulfonyl Group: This step involves the sulfonylation of the pyridine ring using p-toluenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions
6-Methyl-7-oxo-1-(P-tolylsulfonyl)pyrrolo[2,3-C]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.
科学研究应用
6-Methyl-7-oxo-1-(P-tolylsulfonyl)pyrrolo[2,3-C]pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a probe to study various biological processes and pathways.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 6-Methyl-7-oxo-1-(P-tolylsulfonyl)pyrrolo[2,3-C]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
6-Methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-C]pyridine-4-yl: A similar compound with slight structural differences.
Pyrrolopyrazine Derivatives: Compounds with a similar core structure but different functional groups.
Uniqueness
6-Methyl-7-oxo-1-(P-tolylsulfonyl)pyrrolo[2,3-C]pyridine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science.
属性
分子式 |
C16H14N2O5S |
|---|---|
分子量 |
346.4 g/mol |
IUPAC 名称 |
6-methyl-1-(4-methylphenyl)sulfonyl-7-oxopyrrolo[2,3-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C16H14N2O5S/c1-10-3-5-12(6-4-10)24(22,23)18-13(16(20)21)9-11-7-8-17(2)15(19)14(11)18/h3-9H,1-2H3,(H,20,21) |
InChI 键 |
RJYVXNKLPSQODE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2C(=O)N(C=C3)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-Butyl (1R,2S,3S,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13901683.png)
![tert-butyl N-[4-(methylcarbamothioylamino)phenyl]carbamate](/img/structure/B13901687.png)
![1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-4-iodo-7-methoxyisoquinoline-6-carbonitrile](/img/structure/B13901690.png)






![2-N-[4-(1-Azitrifluoroethyl)benzoyl]-1,3-bis-(D-mannos-4-yloxy)-2-propylamine](/img/structure/B13901732.png)
![5-(chloromethyl)-4-(furan-3-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13901743.png)
